molecular formula C7H7N3 B1331768 4,6-Dimethylpyrimidine-2-carbonitrile CAS No. 22126-16-5

4,6-Dimethylpyrimidine-2-carbonitrile

Cat. No. B1331768
CAS RN: 22126-16-5
M. Wt: 133.15 g/mol
InChI Key: UJUJKEOTNKJDHF-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidine-2-carbonitrile is a chemical compound that belongs to the pyrimidine family, characterized by the presence of two methyl groups at the 4 and 6 positions and a nitrile group at the 2 position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with dimethyl substitutions and nitrile functionalities, often involves multistep reactions with key intermediates. For instance, the synthesis of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives demonstrates a step-efficient process using a key intermediate, showcasing the versatility of pyrimidine chemistry in producing a variety of functionalized compounds with potential antimicrobial activity . Another example is the environmentally friendly one-step synthesis of 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile using a three-component condensation in an aqueous medium, highlighting the trend towards greener synthetic methods .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be extensively characterized using various spectroscopic techniques. For example, spectral analysis including FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy has been employed to characterize novel pyrimidine derivatives, providing insights into their molecular geometry and electronic properties . Quantum chemical studies using DFT calculations further enhance the understanding of the molecular structure and reactivity of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a range of chemical reactions, reflecting their reactivity. The cyano group in the 4-position of 2,6-dimethylpyrimidine-4-carbonitrile, for instance, can form various products such as acetyl compounds, carboxylic acid esters, and acid amides, indicating the versatility of the nitrile functionality in chemical transformations . Additionally, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its subsequent reactions with alkylants to form different substituted pyrimidines demonstrate the potential for creating a wide array of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as alkyl groups and nitrile functionalities can affect properties like solubility, melting point, and reactivity. For example, the synthesis of 4,6-dialkylpyrimidine-5-carbonitriles reveals limitations in the synthesis related to the size of the alkyl groups, which in turn could influence the physical properties of the resulting compounds . The nonlinear optical behavior and thermodynamic properties of certain pyrimidine derivatives also underscore the importance of structural analysis in predicting material properties .

Scientific Research Applications

Reactivity and Synthesis

  • Reactivity with Nitriles : 4,6-Dimethylpyrimidine-2-carbonitrile exhibits unique reactivity patterns. It forms various compounds such as 4-acetyl, 4-carboxylic acid ester, and 4-acid amide through reactions with specific reagents, demonstrating its versatile reactivity (Yamanaka, 1958).
  • Formation of Heterocyclic Compounds : It has been used to synthesize symmetrical di(pyrimidin-2-yl)-1,2,4-triazoles and di(pyrimidin-2-yl)-1,2,4,5-tetrazines, compounds with potential as polydentate ligands (Krivopalov et al., 2010).

Medicinal Chemistry

  • Synthesis of Nucleosides : A key application in medicinal chemistry is the synthesis of 2′-deoxyribonucleosides, with 4,6-dimethylpyrimidine-2-carbonitrile derivatives showing no significant cytotoxic activity in vitro (Garaeva et al., 1991).
  • Antimicrobial Activity : Derivatives of 4,6-dimethylpyrimidine-2-carbonitrile have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021).

Physical Chemistry

  • Spectroscopic Studies : The compound and its derivatives have been the subject of spectroscopic studies to understand their structure and spectral characteristics, which are crucial for various applications in chemistry (Gupta et al., 2006).

Safety and Hazards

“4,6-Dimethylpyrimidine-2-carbonitrile” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms indicate that it is a warning (GHS07) .

properties

IUPAC Name

4,6-dimethylpyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUJKEOTNKJDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357892
Record name 4,6-dimethylpyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylpyrimidine-2-carbonitrile

CAS RN

22126-16-5
Record name 4,6-dimethylpyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-4,6-dimethylpyrimidine (3.3 g, 0.023 mol) was combined with zinc cyanide (2.7 g, 0.023 mol, 1 eq.) and tetrakis(triphenylphosphine)palladium (0) (2.7 g, 0.0023 mol, 0.1 eq.) in DMF (20 ml), and the slurry was heated at 110° C. under nitrogen for 0.5 h. The mixture was cooled to room temperature, diluted with EtOAc (70 ml) and washed twice with 2N ammonium hydroxide (50 ml). The EtOAc solution was washed with brine (20 ml) and concentrated in vacuum to provide the crude mixture. The crude was then purified by column chromatography (30% EtOAc/hexane) to afford 4,6-dimethylpyrimidine-2-carbonitrile. Yield: 0.8 g (26%). 1H NMR (400 MHz, CDCl3): δ2.48 (s, 6H), 7.21 (s, 1H). LCMS: (ES+) m/z=133.6 (M)+
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
2.7 g
Type
catalyst
Reaction Step Four
Quantity
2.7 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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